Boc-Trp(For)-OH
Description
Significance of Protecting Groups in the Synthesis of Complex Peptides
Amino acids are bifunctional molecules, possessing at least one amino group and one carboxyl group. Many also have reactive side chains. During peptide bond formation, these multiple reactive sites can lead to a variety of undesired outcomes, including polymerization and the formation of incorrect peptide sequences. sbsgenetech.combiosynth.com Protecting groups are essential to temporarily block these reactive sites, allowing for the selective formation of a peptide bond between the desired amino and carboxyl groups. sbsgenetech.comwisdomlib.org
The ideal protecting group exhibits several key characteristics:
It can be introduced easily and in high yield.
It is stable under the conditions of peptide bond formation.
It can be removed selectively and in high yield without affecting the newly formed peptide bond or other protecting groups. biosynth.com
In the synthesis of complex peptides, which may contain numerous amino acid residues with various reactive side chains, a strategy of "orthogonal" protection is often employed. This involves using multiple protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of specific sites as the peptide chain is elongated. peptide.com This level of control is crucial for achieving high yields and purity in the final peptide product. wisdomlib.org
Role of Boc-Trp(For)-OH as a Building Block in Boc-Based Peptide Synthesis
In the context of Boc-based solid-phase peptide synthesis (SPPS), N-α-Boc-N-in-formyl-L-tryptophan (this compound) has emerged as a key building block. peptide.com In this strategy, the α-amino group of the amino acid is temporarily protected by the acid-labile Boc group, while more permanent protecting groups are used for the side chains. peptide.comseplite.com
The formyl group on the indole (B1671886) nitrogen of this compound is stable to the acidic conditions (typically trifluoroacetic acid, TFA) used for the repetitive cleavage of the Boc group during chain elongation. chempep.comdoi.org This prevents the aforementioned side reactions, such as alkylation of the indole ring. peptide.comrsc.org The use of this compound has been shown to result in a higher yield of the desired peptide compared to syntheses where the tryptophan side chain is unprotected. acs.org
The formyl group is typically removed at the end of the synthesis, often during the final cleavage of the peptide from the resin support. peptide.com While stable to strong acids like hydrogen fluoride (B91410) (HF) in the absence of scavengers, its removal can be facilitated by the addition of a thiol, such as thiophenol, to the cleavage cocktail. sigmaaldrich.comsigmaaldrich.com Alternatively, it can be removed by treatment with a nucleophile or under basic conditions, such as with piperidine (B6355638) in dimethylformamide (DMF) or in an ammonium (B1175870) bicarbonate buffer. acs.orgpeptide.comsigmaaldrich.com However, care must be taken during deprotection, as side reactions such as formyl group transfer to a free Nα-amino group have been observed under certain conditions. doi.org
The development and application of this compound represent a significant advancement in peptide chemistry, enabling the synthesis of complex tryptophan-containing peptides with greater efficiency and purity. acs.org
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₇H₂₀N₂O₅ |
| Molecular Weight | 332.35 g/mol sigmaaldrich.com |
| Appearance | Powder sigmaaldrich.com |
| Melting Point | 100 °C (decomposition) sigmaaldrich.com |
| CAS Number | 47355-10-2 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHBYFWSOYYTR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426925 | |
| Record name | Boc-Trp(For)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47355-10-2 | |
| Record name | Boc-Trp(For)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-formyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Boc Trp for Oh
N-alpha Protection Strategies for Tryptophan Residues in Boc-Based Synthesis
The temporary protection of the α-amino group is a fundamental requirement in stepwise peptide synthesis to prevent uncontrolled polymerization. peptide.com The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for this purpose, especially in Boc/Bn (butoxycarbonyl/benzyl) protection strategies. biosynth.comiris-biotech.de
Methods for Introduction of the Boc Group in Amino Acid Derivatives
The tert-butoxycarbonyl (Boc) protecting group is typically introduced to the α-amino group of an amino acid through the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). genscript.com This reaction is generally carried out in the presence of a base. genscript.com For amino acids, the reaction can be performed in a mixed solvent system, such as dioxane and water, with the pH maintained by a base like sodium hydroxide (B78521) or sodium bicarbonate. An alternative approach involves using triethylamine (B128534) as the base.
The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. total-synthesis.com This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which then decomposes to the stable products tert-butanol (B103910) and carbon dioxide, driving the reaction to completion. total-synthesis.com For amines that are more nucleophilic, the reaction can sometimes proceed directly with Boc anhydride in a solvent like methanol (B129727) without the need for an additional base.
Several reagents and conditions can be employed for the introduction of the Boc group, each with specific advantages. Some common methods are summarized in the table below.
| Reagent System | Conditions | Applicability/Notes |
|---|---|---|
| (Boc)₂O / Base (e.g., NaOH, NaHCO₃, TEA) | Aqueous or anhydrous solvents | A very common and general method for protecting amines and amino acids. organic-chemistry.org |
| (Boc)₂O / DMAP | Acetonitrile | Effective for protection of amines. wikipedia.org |
| (Boc)₂O / Ionic Liquid | - | Catalyzes N-tert-butyloxycarbonylation with high chemoselectivity. organic-chemistry.org |
| (Boc)₂O / Iodine | Solvent-free, room temperature | An efficient and practical protocol for various aryl and aliphatic amines. organic-chemistry.org |
Orthogonality Considerations of the Boc Group with Other Protecting Groups
A key principle in peptide synthesis is the concept of orthogonality, which dictates that different protecting groups can be removed under distinct chemical conditions without affecting each other. biosynth.comiris-biotech.de The Boc group is acid-labile and is typically removed with acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). total-synthesis.comwikipedia.org This property makes it orthogonal to several other important protecting groups used in peptide synthesis.
The primary orthogonal partner to the Boc group is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile and is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). biosynth.comtotal-synthesis.com This orthogonality is the foundation of the widely used Fmoc/tBu solid-phase peptide synthesis strategy. biosynth.comiris-biotech.de
The Boc group is also orthogonal to the benzyloxycarbonyl (Cbz or Z) group, which is removed by catalytic hydrogenation (H₂/Pd). total-synthesis.com Additionally, it is orthogonal to the allyloxycarbonyl (Alloc) group, which is cleaved using transition metal catalysis, typically with a palladium catalyst. total-synthesis.comnih.gov
However, the Boc group is not orthogonal to other acid-labile protecting groups, such as the tert-butyl (tBu) group used for protecting the side chains of aspartic acid, glutamic acid, serine, threonine, and tyrosine, or the benzyl (B1604629) (Bzl) group, which is also removed by strong acids like hydrogen fluoride (B91410) (HF). biosynth.comiris-biotech.de The Boc/Bn strategy is considered quasi-orthogonal because the Boc group can be removed with a milder acid (TFA) while the Bn group requires a stronger acid (HF) for cleavage. biosynth.com
| Protecting Group | Cleavage Condition | Orthogonal to Boc? |
|---|---|---|
| Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Yes total-synthesis.com |
| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂/Pd) | Yes total-synthesis.com |
| Alloc (Allyloxycarbonyl) | Transition Metal Catalysis (e.g., Pd(PPh₃)₄) | Yes total-synthesis.com |
| tBu (tert-Butyl) | Acid (e.g., TFA) | No biosynth.com |
| Bzl (Benzyl) | Strong Acid (e.g., HF) / Hydrogenation | Partially (Quasi-orthogonal) biosynth.com |
Indole (B1671886) Nitrogen Formylation for Tryptophan Side-Chain Protection
The indole ring of tryptophan is susceptible to oxidation and alkylation, particularly during the repetitive acid treatments required for the removal of the Nα-Boc group in SPPS. peptide.comrsc.org To mitigate these side reactions, the indole nitrogen can be protected. peptide.com
Purpose and Mechanism of Formyl Protection in Tryptophan
The formyl group (CHO) serves as a protecting group for the indole nitrogen of tryptophan in Boc-based peptide synthesis. peptide.com Its primary purpose is to prevent the alkylation of the indole ring by carbocations, such as the tert-butyl cation, that are generated during the acidolytic cleavage of the Nα-Boc group. peptide.comrsc.org The formyl group is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack.
The formyl group is stable to the acidic conditions used for Boc deprotection, such as TFA. sigmaaldrich.com It can be removed at the end of the synthesis, often during the final cleavage of the peptide from the resin. peptide.com One method for its removal is thiolytic cleavage, for instance, during a "low-high" HF cleavage protocol where p-thiocresol is used as a scavenger. sigmaaldrich.com The formyl group can also be removed by treatment with a base, such as a solution of piperidine in DMF. peptide.comnih.gov
Comparison with Alternative Indole Protecting Groups
In the context of Fmoc/tBu solid-phase peptide synthesis, an alternative strategy for protecting the tryptophan indole is to use a Boc group, resulting in the derivative Fmoc-Trp(Boc)-OH. advancedchemtech.compeptide.com This approach is particularly useful in the synthesis of peptides that also contain arginine residues, as it can minimize side reactions where sulfonyl protecting groups released from arginine side chains reattach to the tryptophan indole during final cleavage. peptide.com
The use of Fmoc-Trp(Boc)-OH can lead to purer crude peptides in higher yields in such cases. peptide.com During the final cleavage with TFA, the Boc group on the indole is removed. peptide.com An intermediate carbamic acid is formed which continues to protect the indole ring from alkylation. peptide.com Subsequent neutralization leads to the decomposition of this carbamic acid, releasing carbon dioxide and fully deprotecting the tryptophan residue. peptide.com
The choice between a formyl group and a Boc group for indole protection is therefore dictated by the specific synthetic methodology being employed (Boc-SPPS vs. Fmoc-SPPS) and the presence of other reactive residues in the peptide sequence.
Boc-Trp(Doc)-OH and Its Acid-Cleavable Nature
The protection of the tryptophan indole ring is crucial to prevent side reactions during peptide synthesis. While the formyl (For) group is common in Boc-SPPS, other protecting groups have been explored. Among these is the 2,4-dichlorobenzyloxycarbonyl (Doc) group. The corresponding amino acid derivative, Boc-Trp(Doc)-OH, incorporates this protection strategy.
The Doc group is a halogenated derivative of the benzyloxycarbonyl (Z) group. Its primary characteristic is its lability under acidic conditions. However, the acid sensitivity of the Doc group is not sufficiently differentiated from that of the Nα-Boc group, which presents a significant challenge for its use in standard Boc-SPPS. The Boc group is removed by moderately strong acids like trifluoroacetic acid (TFA), and the conditions required to cleave the Doc group are often strong enough to prematurely remove the Boc group as well. This lack of orthogonality complicates its selective removal and limits its practical application in a stepwise synthesis strategy where the Nα-protecting group must be cleaved at each cycle while side-chain protectors remain intact.
Tetrahydropyranyl (Thp) as a Protecting Group
The tetrahydropyranyl (Thp) group is recognized as a useful protecting group for various functional groups in organic synthesis, including the indole nitrogen of tryptophan. researchgate.netnih.gov Its use in peptide chemistry, while not as widespread as other protectors, offers several distinct advantages. researchgate.net
Key Features of Thp Protection:
Ease of Introduction and Cost-Effectiveness : The Thp group is introduced via reaction with 3,4-dihydro-2H-pyran (DHP), a readily available and inexpensive reagent. d-nb.info
Stability : It is generally stable to most non-acidic reagents, including strong bases and nucleophiles, making it compatible with various reaction conditions. researchgate.netnih.gov
Solubility : The non-aromatic and non-bulky nature of the Thp group can impart greater solubility to the protected amino acid and the growing peptide chain compared to larger aromatic groups like trityl (Trt). iris-biotech.de
Acid Lability : The Thp group is readily cleaved under mild acidic conditions. iris-biotech.de For example, the hemiaminal bond formed between the indole nitrogen and the Thp moiety can be cleaved with a mixture containing trifluoroacetic acid (TFA). d-nb.info
The introduction of the Thp group onto the indole side chain of Fmoc-Trp-OH has been achieved using p-toluenesulfonic acid (PTSA) as a catalyst. d-nb.info A notable advantage is that prior protection of the carboxylic acid is not necessary, as the corresponding hemiacetal ester formed is unstable to aqueous work-up. d-nb.info Although the introduction of the Thp group creates a new stereocenter, this is not a significant drawback in SPPS as the group is temporary and removed during final cleavage. iris-biotech.de
| Feature | Description | Relevance in Peptide Synthesis |
|---|---|---|
| Introduction Reagent | 3,4-dihydro-2H-pyran (DHP) | Low cost and readily available. researchgate.net |
| Stability | Stable to strong bases, acylating/alkylating agents. iris-biotech.de | Compatible with both Fmoc and Boc SPPS chemistries. iris-biotech.de |
| Cleavage Condition | Mild acid (e.g., TFA). d-nb.infoiris-biotech.de | Allows for deprotection during the final cleavage step. |
| Physical Property | Non-aromatic, confers good solubility. researchgate.netiris-biotech.de | Can help prevent aggregation of hydrophobic peptides. |
Boc-Trp(Hoc)-OH Derivatives
The cyclohexyloxycarbonyl (Hoc) group is another protecting group utilized for the indole side chain of tryptophan. The derivative, Boc-Trp(Hoc)-OH, is designed to shield the indole ring from degradation during peptide synthesis. Specifically, the Hoc group protects the indole from oxidation and acid-catalyzed alkylation, which are common side reactions involving the electron-rich indole nucleus, particularly during the repetitive acid treatment for Boc group removal. researchgate.net
The development of derivatives like Boc-Trp(Hoc)-OH addresses the need for robust protection that can withstand the conditions of SPPS while ensuring the integrity of the sensitive tryptophan residue. researchgate.net Its application provides an alternative to other protective strategies, aiming to improve the yield and purity of the final synthetic peptide.
Integration of Boc-Trp(For)-OH in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key derivative used for incorporating tryptophan into peptide sequences via the Boc-SPPS methodology. peptide.com The Nα-tert-butyloxycarbonyl (Boc) group serves as the temporary protection for the alpha-amino group, which is cleaved at each cycle of the synthesis. oup.com The Nin-formyl (For) group provides "permanent" protection for the indole side chain, preventing its degradation during the repetitive acidolysis steps of the Boc-SPPS workflow. peptide.comoup.com This dual protection scheme is fundamental to the successful synthesis of tryptophan-containing peptides. oup.com
The formyl group is stable to the moderately strong acid (e.g., 20-50% TFA in dichloromethane) used for Nα-Boc removal but can be cleaved during the final deprotection and resin cleavage step, typically using strong acids like hydrogen fluoride (HF) or through thiolysis. peptide.comoup.comchempep.com It can also be removed using a solution of piperidine in DMF. peptide.comchempep.com
Coupling Reagents and Conditions in Boc-SPPS Utilizing this compound
The formation of the peptide bond (coupling) is the central reaction in SPPS. When using this compound, the carboxylic acid group must be activated to facilitate its reaction with the free N-terminal amine of the growing peptide chain attached to the solid support. luxembourg-bio.com This is achieved using various coupling reagents and specific reaction conditions.
Common coupling protocols used for Boc-amino acids, including this compound, involve the use of carbodiimides or pre-formed active esters. chempep.com
Common Coupling Reagents:
DCC/HOBt : Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt). HOBt acts as an additive to suppress racemization and improve coupling efficiency.
HBTU/TBTU : Benzotriazole-based aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). These reagents, used in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA), facilitate rapid and efficient amide bond formation. chempep.com
The coupling reaction is typically carried out in a polar aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Following the acid-mediated cleavage of the Nα-Boc group, the resin is neutralized with a base like DIEA before the addition of the activated this compound. oup.com Alternatively, "in situ" neutralization protocols combine the coupling and neutralization steps. oup.com
| Coupling Reagent | Activating Principle | Typical Base Used | Common Solvent |
|---|---|---|---|
| DCC/HOBt | Forms a symmetric anhydride or HOBt active ester. | Not always required, but DIEA can be used. | DCM, DMF |
| HBTU / TBTU | Forms an HOBt active ester in situ. | DIEA, NMM | DMF |
Chemo-Enzymatic Approaches in Peptide Synthesis Incorporating Protected Tryptophan Derivatives
Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful alternative and complement to purely chemical methods like SPPS. qyaobio.comnih.gov This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds in a highly specific and stereoselective manner. nih.gov CEPS offers several advantages, including milder reaction conditions, absence of racemization, and reduced need for extensive side-chain protection, aligning with the principles of green chemistry. qyaobio.comnih.gov
In the context of tryptophan-containing peptides, CEPS can be employed in several ways:
Synthesis with Minimal Protection : The enzymatic approach can reduce the complexity of protection-deprotection steps that are laborious in traditional chemical synthesis. nih.gov
While fully enzymatic synthesis of long peptides remains challenging, a hybrid approach is often most effective. In such a strategy, protected peptide fragments are first synthesized on a solid phase using derivatives like this compound. After cleavage from the resin and deprotection of the terminal groups, these protected fragments can be joined together in solution using a specific ligase enzyme. researchgate.net This combines the efficiency of SPPS for fragment generation with the clean and specific bond formation of enzymatic catalysis, proving particularly useful for the production of long peptides and small proteins. qyaobio.comresearchgate.net
Deprotection Strategies and Mechanisms Associated with Boc Trp for Oh
Cleavage of the N-alpha Boc Protecting Group
The N-alpha Boc group is a widely used amine protecting group known for its stability to nucleophiles, catalytic hydrogenation, and basic hydrolysis, yet its lability under acidic conditions makes it orthogonal to base-labile protecting groups like Fmoc total-synthesis.commasterorganicchemistry.com.
Acid-Labile Nature and Traditional Deprotection Conditions (e.g., Trifluoroacetic Acid)
The N-alpha Boc group is classically removed using strong acids, with trifluoroacetic acid (TFA) being the most common reagent masterorganicchemistry.comcommonorganicchemistry.compeptide.com. Typically, a 50% solution of TFA in dichloromethane (B109758) (DCM) is used for approximately 15 minutes at room temperature for manual removal from resins in SPPS sigmaaldrich.com. For cleavage from resins, TFA is often used in cocktails with scavengers to prevent side reactions with sensitive amino acid residues peptide.com. Other acids like HCl, sulfuric acid, and methanesulfonic acid have also been employed for Boc deprotection, often exhibiting second-order dependence on acid concentration acs.org.
Mechanism of Boc Deprotection and Associated Byproduct Formation (e.g., tert-butyl carbonium ions)
The deprotection mechanism of the N-Boc group under acidic conditions involves the protonation of the carbamate (B1207046) oxygen, leading to the fragmentation of the tert-butyl cation. This highly reactive tert-butyl cation can then undergo several fates: it can be quenched by a suitable trapping agent (scavenger), deprotonate to form isobutylene (B52900) gas, or polymerize to form isobutylene oligomers commonorganicchemistry.compeptide.com. The remaining carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas total-synthesis.comcommonorganicchemistry.com. The liberated amine is typically protonated under the acidic conditions, forming an ammonium (B1175870) salt commonorganicchemistry.com.
Table 1: Boc Deprotection Mechanisms and Byproducts
| Reagent/Condition | Primary Mechanism | Key Byproducts | Notes |
| Trifluoroacetic Acid (TFA) | Acid-catalyzed cleavage of carbamate | tert-butyl cation, isobutylene, CO₂, tert-butyl trifluoroacetate (B77799) | tert-butyl cation can alkylate sensitive residues; scavengers (e.g., thiols) are often added. commonorganicchemistry.compeptide.com |
| HCl, H₂SO₄, CH₃SO₃H | Acid-catalyzed cleavage | tert-butyl cation, isobutylene, CO₂ | Second-order dependence on acid concentration observed. acs.org |
Novel and Mild Deprotection Methodologies for N-Boc Groups
While TFA remains a staple, research has explored milder and more selective methods for N-Boc deprotection. These include using oxalyl chloride in methanol (B129727) at room temperature, which has shown good yields and tolerance for various functional groups nih.govawuahlab.comuky.edursc.org. Aqueous phosphoric acid has also been reported as an effective, environmentally benign, and mild reagent for Boc deprotection, tolerating other protecting groups like CBZ, benzyl (B1604629), and methyl esters organic-chemistry.org. Other methods involve metal catalysts or acetyl chloride in methanol nih.gov.
Removal of the Indole (B1671886) N-Formyl Protecting Group
The formyl group on the indole nitrogen of tryptophan serves to prevent alkylation and oxidation of the sensitive indole ring during peptide synthesis and cleavage steps peptide.compsu.edupeptide.com. Its removal requires specific conditions, as it exhibits differential stability compared to the Boc group.
Stability of the Formyl Group to Standard Acid Cleavage Conditions (e.g., HF, TFMSA)
The N-formyl group is generally stable to standard strong acid cleavage conditions such as anhydrous hydrogen fluoride (B91410) (HF) and trifluoromethanesulfonic acid (TFMSA) sigmaaldrich.comawuahlab.compsu.edupeptide.com. This stability necessitates a separate deprotection step for the formyl group if these acids are used for final peptide cleavage, unless specific protocols like the "low-high" HF or TFMSA methods are employed, which incorporate thiolytic cleavage sigmaaldrich.comsigmaaldrich.com.
Thiolytic Deprotection Mechanisms (e.g., with Thiophenol, Ethane-1,2-dithiol)
Thiolytic cleavage is a common method for removing the indole N-formyl group sigmaaldrich.comawuahlab.comsigmaaldrich.compeptide.com. Reagents such as thiophenol, ethane-1,2-dithiol (EDT), or thioanisole (B89551), often in combination with strong acids like HF or TFMSA in a "low-high" protocol, facilitate this removal sigmaaldrich.comsigmaaldrich.com. In these protocols, the thiols act as nucleophiles to cleave the formyl group. For instance, EDT in the cleavage cocktail under high TFMSA conditions can deprotect Trp(For) via thiolytic cleavage sigmaaldrich.com. Alternatively, the formyl group can be removed with piperidine (B6355638) in DMF, although this method may catalyze aspartimide formation from aspartic acid residues sigmaaldrich.compsu.edupeptide.com. N,N'-dimethylethylendiamine (DMEDA) in aqueous solution has also been reported as a reagent for the deprotection of the N(ind)-formyl group on tryptophan nih.gov.
Table 2: Formyl Group Deprotection Methods
| Reagent/Condition | Mechanism | Yield/Efficiency | Notes |
| Thiophenol / Ethane-1,2-dithiol (EDT) with HF or TFMSA | Thiolytic cleavage | Effective | Often used in "low-high" protocols; EDT also minimizes disulfide bridge formation in Cys residues. sigmaaldrich.comsigmaaldrich.com |
| Piperidine in DMF | Nucleophilic attack | Effective | May catalyze aspartimide formation. sigmaaldrich.compsu.edupeptide.com |
| N,N'-dimethylethylendiamine (DMEDA) in water | Nucleophilic attack | 95% (model peptide 91%) | Mild aqueous conditions. nih.gov |
Compound List:
Boc-Trp(For)-OH
Trifluoroacetic Acid (TFA)
tert-butyl cation
isobutylene
carbon dioxide (CO₂)
tert-butyl trifluoroacetate
Hydrogen Fluoride (HF)
Trifluoromethanesulfonic Acid (TFMSA)
Hydrochloric Acid (HCl)
Sulfuric Acid (H₂SO₄)
Methanesulfonic Acid (CH₃SO₃H)
Oxalyl Chloride
Methanol
Phosphoric Acid
Thiophenol
Ethane-1,2-dithiol (EDT)
Thioanisole
Piperidine
Dimethylformamide (DMF)
N,N'-dimethylethylendiamine (DMEDA)
tert-butyloxycarbonyl (Boc)
formyl (For)
tert-butyl ester
tert-butyl ether
Carboxybenzyl (Cbz)
Benzyl ester
Allyloxycarbonyl (Alloc)
9-fluorenylmethoxycarbonyl (Fmoc)
tert-butyl carbamate
Base-Mediated Deprotection (e.g., Piperidine in DMF)
The formyl group protecting the indole nitrogen of tryptophan can be removed using base-mediated deprotection, with piperidine in N,N-dimethylformamide (DMF) being a common method peptide.compeptide.com. This process involves the base abstracting an acidic proton from the fluorenyl ring system of the Fmoc group (if present in a related Fmoc-based synthesis context) or facilitating the removal of the formyl group itself under specific conditions. In the context of Boc-based synthesis, while piperidine is primarily associated with Fmoc deprotection, similar basic conditions can be employed for other protecting groups. The mechanism of base-mediated deprotection generally involves the base acting as a nucleophile or catalyst. For formyl group removal, the base can facilitate nucleophilic attack or a concerted elimination process. It is noted that piperidine, while effective, is a controlled substance and has toxicity concerns, leading to research into alternative bases like 3-(diethylamino)propylamine (B94944) (DEAPA) google.comunibo.it.
Challenges of Incomplete Formyl Removal and Transacylation Reactions
A significant challenge during the deprotection of this compound, particularly when employing base-mediated methods, is the potential for incomplete removal of the formyl group. If the formyl group is not entirely removed, it can lead to impurities in the final peptide product peptide.com. Another potential issue is transacylation, where the formyl group, or other acyl groups, may transfer to different nucleophilic sites within the peptide chain or to the scavenger molecules. This can result in the formation of unwanted byproducts and a reduction in the yield and purity of the desired peptide. Careful optimization of reaction time, temperature, and base concentration is crucial to ensure complete formyl removal while minimizing transacylation peptide.comwpmucdn.com.
Management of Side Reactions During Deprotection and Cleavage
The final cleavage and deprotection steps in solid-phase peptide synthesis (SPPS) are critical junctures where sensitive amino acid residues, such as tryptophan, are particularly vulnerable to side reactions. These reactions can lead to modified or degraded peptide products, necessitating the use of specific strategies and scavengers.
Prevention of Tryptophan Alkylation and Oxidation of the Indole Ring
The indole ring of tryptophan is electron-rich and susceptible to both alkylation and oxidation. During acid-catalyzed cleavage (e.g., using trifluoroacetic acid, TFA), protecting groups are removed, generating reactive carbocations. These carbocations, such as tert-butyl cations from Boc groups or sulfonyl cations from arginine protecting groups, can alkylate the indole ring of tryptophan wpmucdn.comthermofisher.compeptide.compublish.csiro.au. Similarly, oxidative conditions can lead to the formation of various oxidized tryptophan derivatives, which are often irreversible wpmucdn.comthermofisher.com.
To prevent these side reactions, several strategies are employed:
Mitigation of Sulfonyl Protecting Group Migration from Arginine to Tryptophan Residues
Sulfonyl protecting groups commonly used for arginine residues, such as p-toluenesulfonyl (Tos), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), can migrate to the indole ring of tryptophan during acid-mediated cleavage peptide.compeptide.compeptide.comiris-biotech.deub.edu. This migration is a form of alkylation and can lead to significant impurities. The extent of this side reaction depends on the specific sulfonyl group used and the proximity of arginine to tryptophan residues in the peptide sequence peptide.compeptide.comiris-biotech.de.
Strategies to mitigate this include:
Strategies for Scavenger Selection and Optimization in Cleavage Cocktails
The selection and optimization of scavengers in cleavage cocktails are paramount for successful peptide cleavage and deprotection, especially when sensitive amino acids like tryptophan are present. Trifluoroacetic acid (TFA) is the primary reagent for cleavage, but it generates reactive carbocations that must be trapped by scavengers to prevent side reactions wpmucdn.comacs.orgwpmucdn.com.
Key considerations for scavenger selection and optimization include:
Stereochemical Integrity and Racemization Control in Syntheses Involving Boc Trp for Oh
Mechanisms of Racemization and Epimerization in Peptide Coupling Reactions
Racemization, the conversion of an L-amino acid into a mixture of L- and D-isomers, and the related process of epimerization in a peptide chain, represent significant side reactions during peptide bond formation. bachem.com The loss of chiral integrity occurs after the activation of the carboxylic acid group, which is a necessary step for the coupling reaction to proceed. highfine.comnih.gov Two primary mechanisms are responsible for racemization in this context. highfine.comnih.gov
The first mechanism is direct α-proton abstraction , where a base removes the proton directly from the α-carbon of the activated amino acid. bachem.comnih.gov This forms a planar enolate intermediate. Subsequent re-protonation can occur from either side of the plane, leading to a mixture of L- and D-enantiomers. nih.gov This pathway is particularly relevant for amino acid residues with electron-withdrawing groups in their side chains, which increase the acidity of the α-proton. nih.gov
The second, and more predominant, mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate . bachem.comnih.govrsc.org This five-membered ring is formed by the intramolecular attack of the carbonyl oxygen of the Nα-protecting group (or the preceding amino acid residue) on the activated carboxyl group. bachem.comnih.gov The oxazolone (B7731731) intermediate has a highly acidic proton at the C4 position (the original α-carbon), which can be easily abstracted by even weak bases present in the reaction mixture. bachem.com The resulting achiral, aromatic oxazole (B20620) tautomer readily reprotonates to reform the oxazolone, yielding a racemic mixture of the activated amino acid. bachem.comnih.gov Urethane-based protecting groups, such as Boc, are known to significantly reduce the rate of oxazolone formation compared to acyl-type groups. bachem.comrsc.org
Influence of Amino Acid Side-Chain Protection on Stereochemical Stability
The choice of protecting groups for both the α-amino group and the amino acid side chain is crucial for maintaining stereochemical stability. fiveable.mepeptide.com
The Nα-tert-butyloxycarbonyl (Boc) group in Boc-Trp(For)-OH plays a vital role in suppressing racemization. As a urethane-type protecting group, it is less prone to participating in the formation of the problematic oxazolone intermediate compared to simple acyl groups. rsc.org This intrinsic property of the Boc group is a key reason for its widespread use in peptide synthesis, as it provides a first line of defense against the loss of chiral purity. rsc.orgfiveable.me
The side-chain protection also impacts stereochemical stability. In this compound, the indole (B1671886) nitrogen of the tryptophan side chain is protected with a formyl (-For) group. The formyl group is electron-withdrawing, which can potentially increase the acidity of the α-proton, making the amino acid slightly more susceptible to racemization via the direct abstraction pathway. However, its primary role is to prevent side reactions at the indole ring during synthesis. Protecting the indole nitrogen is particularly important to avoid modification during subsequent synthetic steps, such as acid-mediated deprotection protocols. peptide.comresearchgate.net The careful balance between preventing side-chain reactions and minimizing racemization dictates the selection of an appropriate side-chain protecting group. fiveable.me
Strategies for Racemization Suppression During Peptide Bond Formation
Beyond the inherent properties of the protecting groups, several strategic choices regarding reaction conditions and reagents can be made to minimize or eliminate racemization during the incorporation of this compound.
Coupling additives are indispensable for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents like Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). bachem.comjpt.com These additives function by converting the highly reactive O-acylisourea intermediate, which is prone to racemization and side reactions, into an active ester that is more stable and less susceptible to racemization. nih.govacs.orgoxymapure.com
1-Hydroxybenzotriazole (HOBt) : For decades, HOBt was the standard additive. It reacts with the O-acylisourea intermediate to form a HOBt-ester. nih.gov This active ester is highly reactive towards the amine component but is significantly less likely to form an oxazolone, thereby preserving stereochemical integrity. nih.govpeptide.com A major drawback of HOBt is its potential to be explosive, particularly in its anhydrous form, which has led to restrictions on its availability and a search for safer alternatives. bachem.comgyrosproteintechnologies.com
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) : OxymaPure has emerged as a superior, non-explosive alternative to HOBt. oxymapure.comgyrosproteintechnologies.com It functions via a similar mechanism, forming an oxime-based active ester that effectively promotes the coupling reaction while minimizing racemization. acs.orgoxymapure.com Studies have shown that OxymaPure is often more effective than HOBt at suppressing racemization and can lead to higher coupling rates. nih.govacs.org Its higher safety profile and efficacy have made it the additive of choice in modern peptide synthesis. oxymapure.comgyrosproteintechnologies.com
| Property | HOBt (1-Hydroxybenzotriazole) | OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) |
|---|---|---|
| Mechanism | Forms an active OBt-ester to suppress racemization and accelerate coupling. nih.gov | Forms an active oxime ester, which is highly reactive and minimizes racemization. acs.orgoxymapure.com |
| Efficacy | Effective at suppressing racemization in carbodiimide-mediated reactions. bachem.compeptide.com | Often superior to HOBt in suppressing racemization and enhancing coupling rates. nih.govacs.org |
| Safety Profile | Potentially explosive, especially in anhydrous form, leading to handling and availability issues. bachem.comgyrosproteintechnologies.com | Non-explosive and considered a much safer alternative. oxymapure.comgyrosproteintechnologies.com |
| Derivatives | Used as a component in coupling reagents like HBTU. | Used as a component in safer and highly efficient coupling reagents like COMU. bachem.comacs.org |
The choice of coupling reagent and the optimization of reaction conditions are paramount for maintaining chiral purity.
Coupling Reagents : Different classes of coupling reagents carry varying risks of racemization.
Carbodiimides (e.g., DCC, DIC, EDC) : These are cost-effective but generate highly reactive intermediates that are prone to racemization. Their use without an additive like HOBt or OxymaPure is strongly discouraged for chirally sensitive couplings. bachem.comjpt.com
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU) : These reagents, which incorporate an HOBt or HOAt moiety, are highly efficient and generally lead to low levels of racemization. jpt.comcreative-peptides.com They are often preferred for difficult couplings. However, their use requires the presence of a non-nucleophilic base, and an excess of the reagent can lead to guanidinylation of the free N-terminal amine. bachem.compeptide.com
Phosphonium Salts (e.g., PyBOP) : Similar to uronium salts, these reagents are very effective and associated with low racemization risk, making them suitable for complex syntheses. jpt.com
| Coupling Reagent Class | Examples | General Racemization Risk | Notes |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Use with an additive like OxymaPure or HOBt is essential to suppress racemization. bachem.comjpt.com |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU | Low | Highly efficient and fast-acting. Requires a tertiary base for activation. jpt.comcreative-peptides.com |
| Phosphonium Salts | PyBOP, BOP | Low | Offers high coupling efficiency with minimal risk of racemization. jpt.com |
| Immonium Salts | COMU | Low | An OxymaPure-based reagent, offering high efficiency and a better safety profile than HOBt/HOAt-based reagents. bachem.com |
Reaction Conditions : Several other factors must be controlled to minimize epimerization:
Base Selection : The choice and amount of base used during coupling are critical. Strong bases can promote racemization through both the direct abstraction and oxazolone pathways. highfine.com For sensitive couplings, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are preferred over the more basic N,N-diisopropylethylamine (DIPEA). bachem.comhighfine.com
Temperature : Lowering the reaction temperature can significantly reduce the rate of racemization. Carbodiimide-mediated couplings, in particular, benefit from being performed at low temperatures to minimize side reactions. bachem.com
Pre-activation Time : The time the amino acid is allowed to sit in the activated state before the addition of the amine component should be minimized. Prolonged pre-activation increases the opportunity for the activated species to racemize. peptide.com
By carefully selecting a urethane-protected amino acid like this compound, employing a modern coupling additive such as OxymaPure, choosing a low-racemization coupling reagent, and controlling the base and temperature, the stereochemical integrity of the tryptophan residue can be effectively preserved during peptide synthesis.
Advanced Research Applications and Functionalization of Tryptophan Derivatives
Design and Synthesis of Complex Tryptophan-Containing Peptides
The synthesis of complex peptides, especially those containing reactive amino acid residues like tryptophan, requires a strategic approach involving protecting groups to ensure the desired sequence and structure. Boc-Trp(For)-OH, chemically known as N-α-tert-butyloxycarbonyl-N-in-formyl-L-tryptophan, is a specialized amino acid derivative designed for this purpose, particularly within the framework of Boc solid-phase peptide synthesis (SPPS).
The core principle of SPPS involves building a peptide chain sequentially while one end is anchored to a solid resin support. The process relies on a protection scheme where the α-amino group of the incoming amino acid is temporarily protected, in this case by the tert-butyloxycarbonyl (Boc) group. peptide.com This prevents unwanted polymerization. After the amino acid is coupled to the growing peptide chain, the Boc group is removed with an acid, such as trifluoroacetic acid (TFA), to expose a new amine for the next coupling cycle. peptide.comchempep.com
The tryptophan indole (B1671886) side chain is susceptible to modification during the acidic conditions of SPPS. To prevent side reactions, a "permanent" protecting group is applied to the indole nitrogen. In this compound, this is the formyl (For) group. peptide.com This group is stable under the acidic conditions used to remove the temporary Boc group but can be removed at the end of the synthesis, often using reagents like piperidine (B6355638) in DMF or during the final cleavage from the resin with hydrogen fluoride (B91410) (HF) in the presence of scavengers like thiophenol. chempep.com The use of indole-protected tryptophan is particularly important when synthesizing peptides that also contain arginine. advancedchemtech.com
The general cycle for incorporating this compound into a peptide sequence via SPPS is as follows:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.
Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine, typically with a base like diisopropylethylamine (DIEA). peptide.com
Activation & Coupling: this compound is activated and coupled to the free amine on the peptide chain.
Washing: Excess reagents are washed away, and the cycle repeats with the next amino acid.
This meticulous process, enabled by dual-protected amino acids like this compound, allows for the precise synthesis of complex peptides with defined sequences and functionalities.
| Property | Description |
| Compound Name | This compound |
| Systematic Name | N-α-tert-butyloxycarbonyl-N-in-formyl-L-tryptophan |
| Molecular Formula | C17H20N2O5 |
| Primary Use | Building block in Boc solid-phase peptide synthesis (SPPS) |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) |
| Indole Protection | Formyl (For) |
Functionalized Peptide Synthesis and Protein Engineering Approaches Using Protected Tryptophan
Protected tryptophan derivatives are central to the creation of functionalized peptides and engineered proteins. The indole ring of tryptophan is a unique chemical handle that can be targeted for specific modifications, a process known as functionalization. nih.gov Because tryptophan is the least abundant of the canonical amino acids in eukaryotic proteomes, it serves as an ideal target for late-stage functionalization, minimizing the risk of undesired modifications at other sites. researchgate.netacs.org
Post-synthetic modification is a powerful strategy where a peptide is first synthesized and then specific functional groups are introduced. Using protected tryptophan during the initial synthesis is crucial to ensure that the indole ring is available and uncompromised for subsequent reactions. rsc.orguni-goettingen.de Recent advances have utilized photocatalysis to achieve mild and selective C-H functionalization at the C2 position of the indole ring in tryptophan-containing peptides. researchgate.netrsc.org This allows for the attachment of various molecular groups, including pharmaco-peptide conjugate scaffolds, after the main peptide chain has been assembled. researchgate.netrsc.org
Furthermore, the nitrogen atom of the indole ring (N1 position) can also be a target for modification. Organocatalyzed allylation at the indole N-H site has been developed as a method to introduce new functionalities. nih.gov This technique can be used to attach diverse molecules such as:
Fluorophores for imaging
Glycosylation units to modulate peptide properties
Bioactive molecules for therapeutic applications nih.gov
These protein engineering and functionalization approaches expand the chemical diversity of peptides far beyond the 20 natural amino acids, enabling the creation of novel biomolecules with enhanced stability, specific binding properties, or unique therapeutic actions.
Research Tool Applications in Biological Systems
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a ligand-gated cation channel known for its role as a polymodal molecular detector, responding to stimuli like heat, acid, and capsaicin. nih.govmdpi.com While the prompt suggests a role for Boc-Trp(CHO)-OH (an alternative name for this compound) in activating the TRPV1 ion channel, a review of available scientific literature does not confirm this specific interaction. Research on TRPV1 activation has identified numerous other agonists, including endogenous lipids like anandamide (B1667382) and N-arachidonoyl taurine, as well as exogenous compounds like capsaicin. nih.govnih.gov The activation of TRPV1 by these molecules leads to an influx of calcium ions, which can modulate synaptic activity in both glutamatergic and GABAergic neurotransmission. nih.gov
As versatile building blocks, protected tryptophan derivatives like this compound are instrumental in synthesizing peptides used in cell biology and pharmacology research. chemimpex.com These custom-synthesized peptides can be designed to mimic or inhibit specific biological interactions, allowing researchers to probe cellular pathways. For instance, peptide-based pharmaceuticals developed using these derivatives can target neurological disorders and cancer therapies. chemimpex.com By incorporating modified tryptophan residues, researchers can create tools to study protein-protein interactions, receptor binding, and enzymatic activity with high specificity.
Tryptophan is one of the few naturally fluorescent amino acids, making it an intrinsic probe for studying protein structure and dynamics. nbinno.com However, to enhance its utility for live-cell imaging, tryptophan derivatives are often developed into more powerful fluorescent labels. The natural fluorescence of tryptophan can be used as a label-free method to monitor cellular metabolism. chemimpex.com
To create more robust imaging tools, scientists synthesize unnatural amino acids with fluorescent moieties, such as carbazole (B46965) side-chains, designed to mimic tryptophan. nbinno.com These fluorescent amino acids can be incorporated directly into peptides and proteins. Because they are structurally similar to natural tryptophan, they often cause minimal disruption to the protein's conformation and function. nbinno.com This allows for the direct visualization of proteins and peptides within living cells, enabling the study of biological events, protein-protein binding interactions, and conformational changes in real-time. nbinno.com
Exploration of Tryptophan Derivatives in Drug Discovery and Therapeutics
Tryptophan and its derivatives are foundational in drug discovery and the development of new therapeutics. The unique chemical properties of the indole ring make it a valuable scaffold for designing novel molecular entities with therapeutic potential. uni-goettingen.de Synthetic indole derivatives have been successfully used to treat a variety of human diseases. uni-goettingen.de
Protected tryptophan derivatives, including this compound and its D-enantiomer counterpart, are crucial building blocks for creating peptide-based drugs and peptidomimetics. Incorporating these derivatives allows medicinal chemists to:
Construct complex peptide libraries for screening new drug leads.
Enhance pharmacological properties such as stability, binding affinity, and bioavailability.
Conduct structure-activity relationship (SAR) studies , where systematic modifications are made to a molecule to determine how its structure affects its biological activity.
Tryptophan-containing agents are being explored as therapeutic agents against protein aggregation in neurodegenerative diseases. uni-goettingen.de Furthermore, derivatives of tryptophan serve as precursors for the synthesis of complex molecules with a wide range of biological activities, including potential anti-inflammatory and antioxidant properties. acs.org
| Research Application | Role of Tryptophan Derivatives | Key Findings |
| Peptide Synthesis | Serve as protected building blocks (e.g., this compound) to prevent side reactions. | Enables precise construction of complex peptides with defined sequences. |
| Protein Engineering | Act as chemical handles for post-synthetic functionalization. | Allows for the attachment of fluorophores, drugs, and other molecules to specific sites. nih.gov |
| Live-Cell Imaging | Form the basis for fluorescent amino acid mimics. | Creates probes to visualize proteins and biological events in real-time without disrupting function. nbinno.com |
| Drug Discovery | Used to create peptide libraries and optimize drug candidates. | Leads to the development of novel therapeutics with enhanced stability and efficacy. |
Development of Peptide-Based Therapeutics
Tryptophan and its derivatives are integral components in the development of peptide-based therapeutics due to the unique structural and functional properties of the indole side chain. This functional group is pivotal in molecular recognition and binding events, contributing to the efficacy of many peptide drugs. nih.gov Tryptophan's distinct characteristics, including its size, hydrophobicity, and hydrogen-bonding capability, make it indispensable in peptide drugs derived from natural products and native hormones. nih.govacs.org Consequently, about 40 FDA-approved peptide drugs for a wide range of diseases, such as cancer and metabolic disorders, contain at least one tryptophan residue. nih.govsciencedaily.com
A notable example of the application of tryptophan derivatives is in the synthesis of analogs for glucagon-like peptide-1 (GLP-1), which are used in the treatment of type 2 diabetes. advancedchemtech.comomizzur.com By using protected tryptophan derivatives, researchers can construct complex peptide libraries to screen for new drug leads and optimize existing candidates. nbinno.com The ability to create peptides with enhanced pharmacokinetic profiles and improved binding affinities is crucial for developing innovative treatments for various conditions. nbinno.com Furthermore, the incorporation of tryptophan residues is known to be important for the self-assembly of peptides into functional nanostructures with antimicrobial properties. acs.org The indole group promotes aromatic and hydrogen-bonding interactions essential for the formation of these supramolecular structures. acs.org
| Therapeutic Area | Role of Tryptophan Derivatives | Example Compound/Peptide |
| Metabolic Diseases | Synthesis of hormone analogs | Glucagon-like peptide-1 (GLP-1) analogs advancedchemtech.comomizzur.com |
| Oncology | Component of various peptide drugs | Vapreotide nih.gov |
| Infectious Diseases | Formation of antimicrobial peptides | Tryptophan-rich extended peptides like Indolicidin mdpi.com |
Design of Enzyme Inhibitors and Related Structure-Activity Relationship Studies (e.g., Butyrylcholinesterase Inhibition by Fmoc-Trp(Boc)-OH)
Tryptophan derivatives are also pivotal in the rational design of enzyme inhibitors, which are crucial for developing treatments for various diseases, including neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov The tryptophan scaffold can be modified to create analogues that bind to the active sites of target enzymes, thereby inhibiting their catalytic activity. nih.govnih.gov
A significant area of research is the development of selective inhibitors for butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govmdpi.com Structure-activity relationship (SAR) studies are essential in optimizing the potency and selectivity of these inhibitors. These studies systematically alter the chemical structure of a lead compound to determine which parts of the molecule are critical for its biological activity.
An excellent example of SAR involves the inhibition of BChE by Nα-Fmoc-protected tryptophan derivatives. nih.gov Research has shown that Fmoc-amino acids bearing aromatic groups, such as Fmoc-Trp-OH, are effective inhibitors of BChE. nih.gov The inhibitory effect can be significantly enhanced by modifying the tryptophan side chain.
Specifically, the introduction of a tert-butoxycarbonyl (Boc) group onto the indole nitrogen of Fmoc-Trp-OH, creating Fmoc-Trp(Boc)-OH, leads to a substantial increase in inhibitory potency. nih.gov The incorporation of the Boc group reduces the inhibition constant (KI) value by approximately eightfold compared to the parent compound, Fmoc-Trp-OH. nih.gov This enhancement is attributed to both steric and electronic effects. The bulky Boc group introduces a carbamate (B1207046) moiety and may prevent unfavorable interactions that the indole's N-H group might otherwise have within the enzyme's active site. nih.gov This highlights how specific modifications to the tryptophan indole ring can be strategically employed to design more potent enzyme inhibitors.
The crystal structure of BChE in complex with tryptophan-based inhibitors reveals that the indole ring often engages in key hydrophobic interactions within the active site, for instance with the side chain of Trp82. mdpi.com This detailed structural understanding provides a molecular basis for the observed SAR and guides the future design of even more effective inhibitors. nih.gov
| Compound | Modification | Effect on BChE Inhibition |
| Fmoc-Trp-OH | Unmodified indole nitrogen | Baseline inhibition nih.gov |
| Fmoc-Trp(Boc)-OH | Boc group on indole nitrogen | ~8-fold lower KI value (stronger inhibition) nih.gov |
Q & A
What are the roles of Boc and formyl protecting groups in Boc-Trp(For)-OH during peptide synthesis, and how do they influence experimental design?
Basic
The tert-butoxycarbonyl (Boc) group at the α-amino position and the formyl (For) group at the indole nitrogen of tryptophan serve orthogonal protective functions. The Boc group prevents unwanted side reactions during peptide elongation (e.g., acylation of the α-amino group), while the For group stabilizes the indole ring against oxidation and alkylation during acidic or oxidative coupling conditions . Methodologically, these groups require distinct deprotection strategies: Boc is typically removed with trifluoroacetic acid (TFA), while the For group is cleaved under mild basic conditions (e.g., aqueous hydrazine or piperidine) . Researchers must sequence deprotection steps carefully to avoid premature group removal.
How should this compound be stored to ensure stability, and what degradation risks arise from improper handling?
Basic
this compound is light-sensitive and prone to hydrolysis under humid conditions. Storage at ≤-20°C in inert atmospheres (argon or nitrogen) is critical to prevent decomposition . Degradation manifests as reduced coupling efficiency or unexpected byproducts in peptide chains. A recommended protocol includes:
- Storage : Sealed, light-resistant vials with desiccants.
- Handling : Thaw under nitrogen before use; avoid prolonged exposure to room temperature.
Degradation can be monitored via HPLC for shifts in retention time or new peaks .
What analytical methods are recommended to assess the purity and identity of this compound, and how should conflicting data be resolved?
Basic
High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for purity assessment, with ≥98% purity recommended for reliable synthesis . Nuclear magnetic resonance (NMR) (¹H/¹³C) and mass spectrometry (MS) confirm identity and detect structural anomalies (e.g., incomplete formylation). For conflicting data (e.g., discrepancies in melting points or optical rotation), cross-validation using multiple techniques (e.g., differential scanning calorimetry for melting behavior) and batch-to-batch comparisons are advised .
How can researchers resolve contradictions in reported deprotection kinetics of the formyl group under basic conditions?
Advanced
Conflicting kinetic data (e.g., variable hydrazine reaction times) may stem from differences in solvent polarity, temperature, or trace metal contaminants. To address this:
Controlled Replicates : Perform deprotection under standardized conditions (e.g., 20% hydrazine in DMF at 25°C) with inert gas purging to eliminate oxygen interference .
Kinetic Profiling : Use real-time monitoring via UV spectroscopy (λ = 265 nm for formyl group absorption) to track reaction progress .
Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent purity, reagent concentration) impacting kinetics .
What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) while minimizing side reactions?
Advanced
Coupling efficiency depends on steric hindrance from the formyl group and activation methods. Key strategies include:
- Activation Reagents : Use HATU or HBTU over DCC to enhance coupling rates in sterically challenging environments .
- Solvent Optimization : Dimethylformamide (DMF) or dichloromethane (DCM) with 1–5% v/v DIEA improves solubility and reduces racemization .
- Coupling Monitoring : Conduct Kaiser tests or FT-IR spectroscopy to detect unreacted amines and adjust reaction times .
How does this compound stability vary under different reaction conditions, and what experimental controls mitigate instability?
Advanced
The compound’s stability is pH- and temperature-dependent. For example:
| Condition | Risk | Mitigation |
|---|---|---|
| pH > 8.0 | Formyl group hydrolysis | Use buffered solutions (pH 6–7.5) |
| Temperatures > 30°C | Boc group cleavage | Conduct reactions in cooled baths |
| Protic solvents | Indole ring protonation | Prefer aprotic solvents (DMF, DCM) |
Experimental controls should include blank reactions (without coupling agents) and stability assays via TLC at timed intervals .
What methodological frameworks guide the design of studies investigating this compound’s role in complex peptide architectures?
Advanced
Adopt the PICOT framework to structure research questions:
- Population : Target peptide sequences (e.g., β-sheet vs. α-helix).
- Intervention : Use of this compound vs. unprotected tryptophan.
- Comparison : Coupling efficiency/side products with alternative protecting groups.
- Outcome : Yield, purity, and structural fidelity.
- Time : Reaction duration and post-coupling stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
